molecular formula C9H12N2O3 B3147222 methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate CAS No. 617709-79-2

methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B3147222
CAS No.: 617709-79-2
M. Wt: 196.20 g/mol
InChI Key: NCCZMWLKRGIIPE-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-formyl-1-phenyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate
  • Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to its specific substituents, which influence its reactivity and biological activity. The isopropyl group, in particular, can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

methyl 5-formyl-1-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(2)11-7(5-12)4-8(10-11)9(13)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCZMWLKRGIIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188552
Record name Methyl 5-formyl-1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617709-79-2
Record name Methyl 5-formyl-1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617709-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-formyl-1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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